

# Application of Ampelopsin (Dihydromyricetin) in Functional Food Research

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Ampelopsin F*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

Ampelopsin, also known as dihydromyricetin (DHM), is a natural flavonoid compound predominantly found in plants of the Ampelopsis genus, particularly *Ampelopsis grossedentata* (vine tea).[1] With a robust profile of biological activities, including antioxidant, anti-inflammatory, and hepatoprotective effects, DHM is an emerging bioactive ingredient for the development of functional foods and nutraceuticals.[2][3] Its potential applications range from hangover-relief beverages and liver health supplements to natural food preservatives and additives for animal feed.[2][4] This document provides detailed application notes, experimental protocols, and summaries of quantitative data to guide researchers in the exploration of DHM for functional food applications.

## Physiological and Biochemical Effects

DHM exerts its beneficial effects through various mechanisms of action, primarily centered around its potent antioxidant and anti-inflammatory properties.

## Antioxidant Activity

DHM is a powerful free radical scavenger. Its antioxidant capacity has been demonstrated in numerous in vitro studies, as summarized in the table below. This activity is crucial for its

application in food preservation, where it can inhibit lipid peroxidation, a major cause of spoilage in various food products.[2]

Table 1: In Vitro Antioxidant Activity of Dihydromyricetin (DHM)

Assay	IC50 / EC50 Value (µg/mL)	Reference
DPPH Radical Scavenging	3.24 - 22.6	[1][5]
ABTS Radical Scavenging	3.1 - 5.32	[1]
H <sub>2</sub> O <sub>2</sub> Radical Scavenging	7.95	[1]
O <sub>2</sub> <sup>-</sup> Radical Scavenging	7.79	[1]
Cellular Antioxidant Activity (CAA)	EC50: 226.26 µmol/L	[6]

## Anti-inflammatory Effects

DHM has been shown to mitigate inflammation by modulating key signaling pathways and reducing the production of pro-inflammatory cytokines. In vivo studies have demonstrated its ability to significantly lower the levels of inflammatory markers.

Table 2: Anti-inflammatory Effects of Dihydromyricetin (DHM) in Animal Models

Model	Dosage	Effect on Inflammatory Markers	Reference
CCl <sub>4</sub> -induced liver injury in mice	150 mg/kg	Significantly decreased serum IL-1 $\beta$ , IL-6, and TNF- $\alpha$	[7]
High-fat diet-induced NAFLD in mice	500, 750, 1000 mg/kg	Significantly reduced serum LPS, IL-1 $\beta$ , and TNF- $\alpha$	[8]
Methotrexate-induced hepatotoxicity in rats	50 mg/kg	Significantly decreased hepatic IL-1 $\beta$ and IL-18	[8]

## Hepatoprotective Properties

One of the most well-documented applications of DHM is in liver health. It has shown significant potential in ameliorating non-alcoholic fatty liver disease (NAFLD) and protecting the liver from alcohol-induced damage.[9][10] Clinical trials have also suggested its efficacy in improving liver function in patients with NAFLD.[11]

Table 3: Hepatoprotective Effects of Dihydromyricetin (DHM)

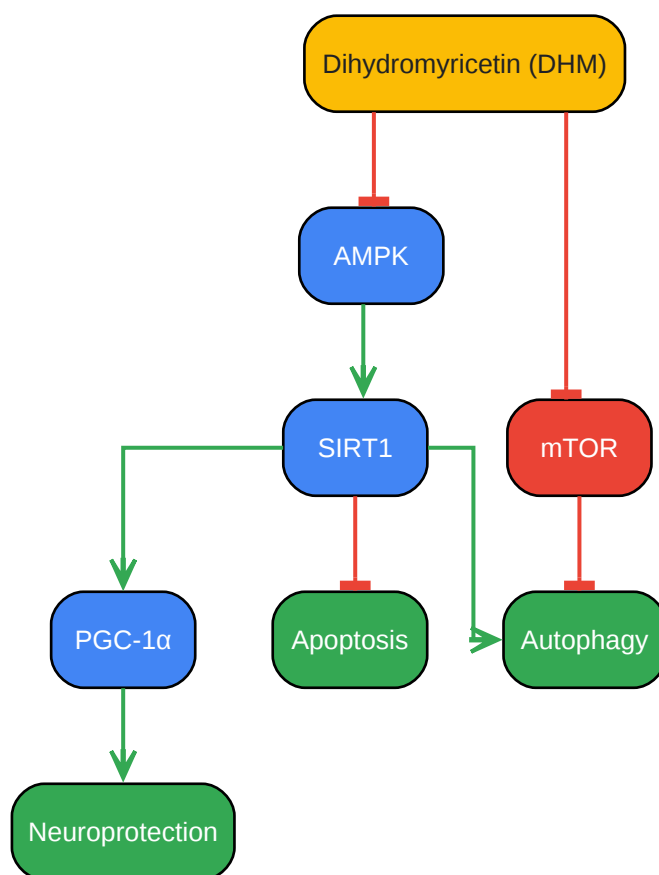
Model	Dosage	Effect on Liver Enzymes and Lipids	Reference
Ethanol-fed mice	6 mg/mL in diet	Significantly decreased serum AST and ALT	<a href="#">[5]</a>
Thioacetamide-induced liver fibrosis in mice	40 mg/kg	Significantly reduced serum ALT (to $37.81 \pm 7.62$ U/L) and AST (to $55.18 \pm 10.94$ U/L)	<a href="#">[12]</a>
Chronic CCl <sub>4</sub> -induced liver injury in mice	Not specified	Significantly lower serum total cholesterol, LDL, AST, and ALT	<a href="#">[13]</a>
Nonalcoholic Fatty Liver Disease (human trial)	600 mg/day	Reduced serum ALT, AST, GGT, LDL-c, and apoB	<a href="#">[14]</a>

## Signaling Pathways Modulated by Dihydromyricetin

DHM's diverse biological activities are underpinned by its ability to modulate multiple intracellular signaling pathways.

### SIRT1/mTOR Signaling Pathway

DHM has been shown to activate Sirtuin 1 (SIRT1), a key regulator of cellular metabolism and stress resistance, while inhibiting the mammalian target of rapamycin (mTOR) pathway. This action is linked to its anti-aging and autophagy-inducing effects.[\[15\]](#)

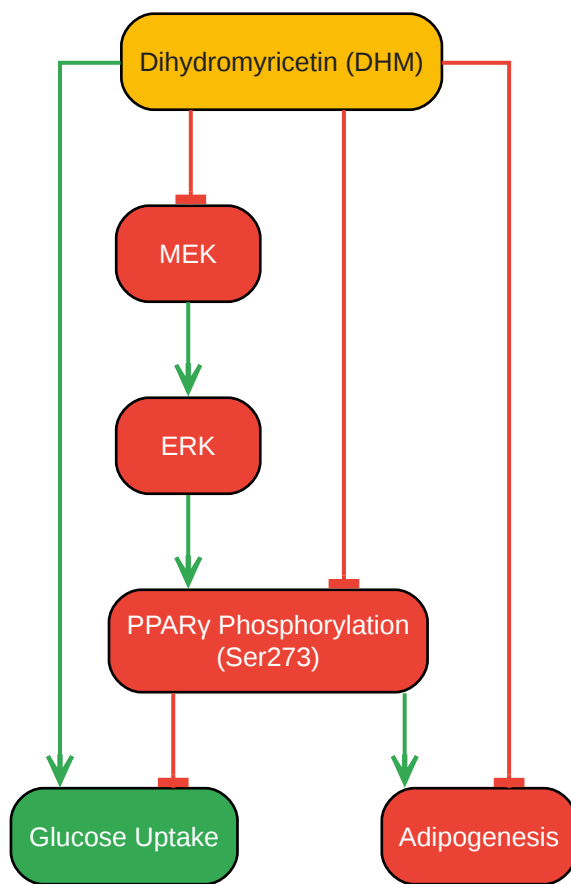


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Caption: DHM activates the SIRT1 pathway and inhibits mTOR signaling.

## MEK/ERK Signaling Pathway

DHM can inhibit the MEK/ERK signaling pathway, which is involved in cell proliferation and differentiation. This inhibition contributes to its anti-cancer properties and its ability to improve insulin sensitivity.[9][16]

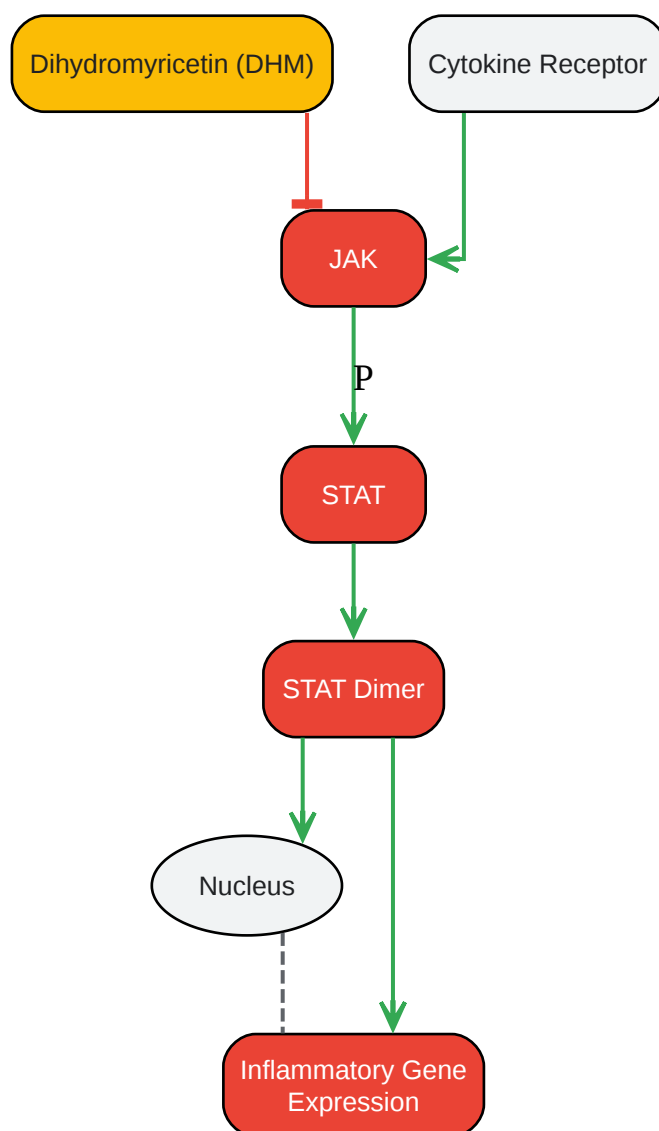


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Caption: DHM inhibits the MEK/ERK pathway to improve glucose uptake.

## JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cytokine signaling. DHM has been shown to inhibit this pathway, contributing to its anti-inflammatory and anti-cancer effects.



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Caption: DHM inhibits the JAK/STAT signaling pathway.

## Experimental Protocols

### DPPH Radical Scavenging Assay

This protocol is used to determine the free radical scavenging activity of DHM.

Materials:

- Dihydromyricetin (DHM)

- 2,2-diphenyl-1-picrylhydrazyl (DPPH)
- Methanol or Ethanol
- 96-well microplate
- Microplate reader

#### Procedure:

- Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.
- Preparation of DHM samples: Prepare a series of concentrations of DHM in methanol or ethanol.
- Assay:
  - Add 100  $\mu$ L of each DHM concentration to the wells of a 96-well plate.
  - Add 100  $\mu$ L of the DPPH solution to each well.
  - Incubate the plate in the dark at room temperature for 30 minutes.
- Measurement: Measure the absorbance at 517 nm using a microplate reader.
- Calculation: Calculate the percentage of scavenging activity using the following formula:
  - % Scavenging =  $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$
  - Where  $A_{\text{control}}$  is the absorbance of the DPPH solution without the sample, and  $A_{\text{sample}}$  is the absorbance of the DPPH solution with the DHM sample.
- IC50 Determination: The IC50 value (the concentration of DHM that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the DHM concentration.

## Malondialdehyde (MDA) Assay in Liver Tissue

This protocol measures the level of lipid peroxidation in liver tissue samples.



**Materials:**

- Liver tissue homogenate
- Thiobarbituric acid (TBA) reagent
- Trichloroacetic acid (TCA)
- Spectrophotometer

**Procedure:**

- Tissue Homogenization: Homogenize the liver tissue in a suitable buffer (e.g., phosphate-buffered saline).
- Precipitation: Add TCA to the homogenate to precipitate proteins. Centrifuge to collect the supernatant.
- Reaction:
  - Mix the supernatant with the TBA reagent.
  - Heat the mixture in a boiling water bath for a specified time (e.g., 15-60 minutes). This will form a pink-colored MDA-TBA adduct.
- Measurement: After cooling, measure the absorbance of the solution at 532 nm using a spectrophotometer.
- Quantification: The concentration of MDA is determined by comparing the absorbance to a standard curve prepared with a known concentration of MDA or a precursor like 1,1,3,3-tetramethoxypropane.

## Applications in Functional Foods

### Functional Beverages

DHM's hepatoprotective and anti-intoxication effects make it an ideal ingredient for "hangover relief" and "liver health" beverages.<sup>[4]</sup> However, its low water solubility and bitter taste are

challenges that need to be addressed in formulation.[4] Strategies to improve solubility include the use of cyclodextrins or creating nano-emulsions.[17]

## Dairy Products

Fortifying dairy products like yogurt with DHM can enhance their antioxidant and hepatoprotective properties.[2] Studies have shown that DHM is stable in fermented milk under refrigerated storage and does not negatively impact flavor or probiotic activity.[2]

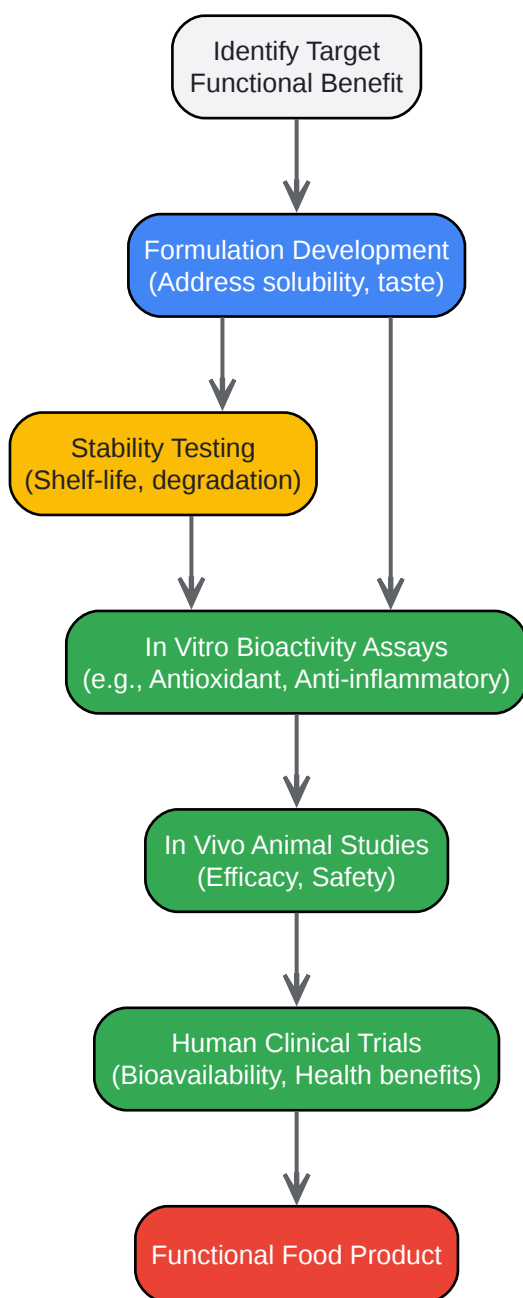
## Food Preservation

The potent antioxidant activity of DHM makes it a promising natural alternative to synthetic preservatives in meat and baked goods.[2] It can effectively inhibit lipid oxidation, thereby extending the shelf life and maintaining the quality of food products.

## Animal Feed

As a feed additive, DHM has been shown to improve the immunity, growth rate, and feed conversion ratio in animals like chickens.[2] Its antioxidant and anti-inflammatory properties also help protect the liver of animals from toxin-induced damage.[2]

## Experimental Workflow for Functional Food Development



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Caption: Workflow for developing functional foods with DHM.

## Conclusion

Ampelopsin (Dihydromyricetin) holds significant promise as a bioactive ingredient in the functional food sector. Its well-documented antioxidant, anti-inflammatory, and hepatoprotective properties, coupled with its natural origin, align with current consumer trends towards health

and wellness. Further research focusing on formulation strategies to enhance bioavailability and sensory attributes, along with robust clinical trials to substantiate its health benefits in human populations, will be crucial for its successful integration into the functional food market.

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- To cite this document: BenchChem. [Application of Ampelopsin (Dihydromyricetin) in Functional Food Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12433646#application-of-ampelopsin-f-in-functional-food-research]

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